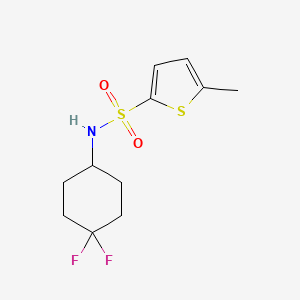

N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

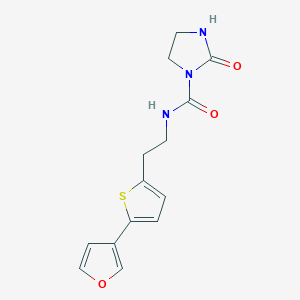

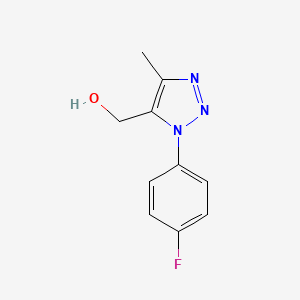

Molecular Structure Analysis

The molecular formula of “N-(4,4-difluorocyclohexyl)methanesulfonamide” is C7H13F2NO2S . The InChI string is InChI=1S/C7H13F2NO2S/c1-13(11,12)10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “N-(4,4-difluorocyclohexyl)methanesulfonamide” is 213.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 213.06350616 g/mol .Scientific Research Applications

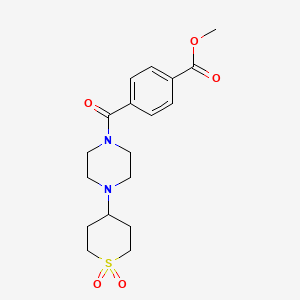

Environmental Impact of Sulfonamides

Sulfonamides, including perfluoroalkyl sulfonamides, have been investigated for their environmental presence and impact, particularly as emerging persistent organic pollutants (POPs). Studies have shown these compounds are widely used in domestic and workplace products, leading to their occurrence in remote locations such as the Arctic, where they accumulate in the food chain. Research focusing on the indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides has highlighted the need for understanding their transport and degradation mechanisms in the environment (Shoeib et al., 2004).

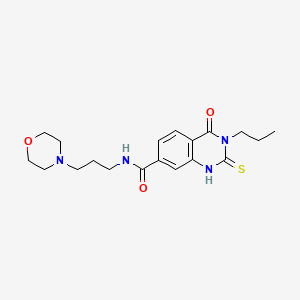

Medicinal Chemistry Applications

Sulfonamide derivatives have been extensively studied for their medicinal properties, including their antiviral and anticancer activities. For instance, the synthesis and evaluation of thiophene sulfonamide derivatives for their antiproliferative activity against various cancer cell lines demonstrate the potential of sulfonamide compounds in developing new therapeutic agents (Pawar et al., 2018). Additionally, sulfonamides have been explored as carbonic anhydrase inhibitors, showing promise as topical intraocular pressure-lowering agents with prolonged duration of action, which could be beneficial in treating glaucoma (Scozzafava et al., 2000).

Environmental Degradation and Microbial Interactions

The microbial degradation of polyfluoroalkyl chemicals, including sulfonamides, has been reviewed to understand their environmental fate and the potential formation of persistent degradation products such as perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonic acid (PFOS) (Liu & Mejia Avendaño, 2013). This area of research is crucial for assessing the environmental and health risks associated with sulfonamide use and for developing strategies to mitigate their impact.

Safety and Hazards

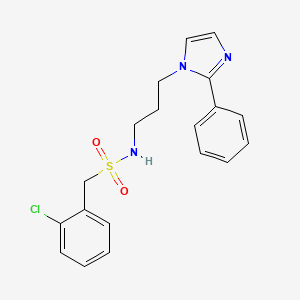

Mechanism of Action

Target of Action

Compounds with similar structures have been found to modulate small-conductance calcium-activated potassium channels (sk channels) . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

It’s known that the 4,4-difluorocyclohexyl substituent can trigger the rearrangement of α-helix 5, which moves away from the active site in certain proteins . This leads to energetically less favorable changes and contributes to ligand selectivity .

Biochemical Pathways

Modulation of sk channels can influence various cellular processes, including neuronal excitability and synaptic transmission .

Result of Action

Modulation of sk channels can potentially influence neuronal firing rates and synaptic transmission , which could have significant effects on cellular function and communication.

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO2S2/c1-8-2-3-10(17-8)18(15,16)14-9-4-6-11(12,13)7-5-9/h2-3,9,14H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXQXUUTFKUEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988980.png)

![Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2988981.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)

![2-(4-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2988983.png)

![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)